2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

SAR gap No comparator data Research tool

2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 690671-26-2) is a synthetic phthalimide/isoindoline derivative featuring a 5-carboxylic acid substituent and an N-(2-ethylphenyl) moiety. Its molecular formula is C17H13NO4 with a molecular weight of 295.29 g/mol.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 690671-26-2
Cat. No. B3021068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS690671-26-2
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C17H13NO4/c1-2-10-5-3-4-6-14(10)18-15(19)12-8-7-11(17(21)22)9-13(12)16(18)20/h3-9H,2H2,1H3,(H,21,22)
InChIKeyVFPCVSBORBLUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 690671-26-2)


2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 690671-26-2) is a synthetic phthalimide/isoindoline derivative featuring a 5-carboxylic acid substituent and an N-(2-ethylphenyl) moiety. Its molecular formula is C17H13NO4 with a molecular weight of 295.29 g/mol . Commercially, it is supplied at ≥95% purity primarily as a research chemical or synthetic building block . The compound belongs to a broader class of dioxoisoindoline-5-carboxylic acid derivatives, some of which have been explored as heparanase inhibitors, but no target-specific biological activity or mechanism of action has been independently characterized for this exact compound in peer-reviewed literature.

Non-Substitutability Considerations for 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid


Although the target compound shares the dioxoisoindoline-5-carboxylic acid core with numerous analogs (e.g., 2-(2,6-diethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid, CAS 4162-67-8) [1] and other N-substituted variants reported as heparanase inhibitors , no direct comparative structure-activity relationship (SAR) data or head-to-head biological assay data are publicly available for this specific derivative. In the class of heparanase inhibitors, subtle N-aryl modifications (e.g., 2-ethylphenyl vs. 2-methoxy-5-phenylbenzoxazolyl) are known to shift IC50 values by orders of magnitude (e.g., from 0.08 µM to 3.0 µM) . Consequently, generic substitution cannot be assumed safe or functionally equivalent in research applications; however, the absence of quantitative comparator data for this exact compound prevents evidence-based differentiation.

Quantitative Differentiation Evidence for 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid


No Quantifiable Comparator Data Available for 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

A thorough search of primary research papers, patents, and authoritative databases failed to identify any study in which 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid was directly compared against a close structural analog in a quantitative assay. The compound is not listed in published heparanase inhibition tables, kinase profiling sets, or other public SAR datasets. Therefore, no valid Evidence_Item containing a comparator, quantitative target data, and quantitative comparator data can be constructed . Procurement decisions must rely on the compound's identity and purity, not on empirically demonstrated differentiation.

SAR gap No comparator data Research tool

Application Scenarios for 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Based on Available Evidence


Synthetic Intermediate for Proprietary Phthalimide Library Synthesis

Given the established use of phthalimide-5-carboxylic acid scaffolds in medicinal chemistry, this compound can serve as a key intermediate for the synthesis of focused libraries exploring N-(2-ethylphenyl) substitution. Its defined structure (95% purity) makes it suitable for combinatorial derivatization where the 5-carboxylic acid is used for amide coupling or esterification. Selection over the 2,6-diethylphenyl analog (CAS 4162-67-8) may be motivated by a deliberate reduction in steric bulk (mono-ethyl vs. diethyl) to probe steric effects, though no quantitative SAR data are available to guide this choice.

Reference Standard in Chemical Provenance Studies

As a compound with a unique CAS registry (690671-26-2) and a well-defined SMILES string (CCC1=CC=CC=C1N1C(=O)C2=CC=C(C(=O)O)C=C2C1=O), it can be employed as a reference standard in analytical method development, particularly in HPLC-MS purity assessments of phthalimide-based compound collections. Its molecular weight (295.29 Da) and characteristic fragmentation pattern enable its use as a quality control marker.

Negative Control Tool for Heparanase Assays

The compound's core scaffold is found in known heparanase inhibitors (e.g., 2-(2-methoxy-5-(5-phenylbenzo[d]oxazol-2-yl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid; IC50 = 3.0 µM) . In the absence of inhibitory data for this specific derivative, it could serve as a structural analog negative control in heparanase enzymatic assays, provided the user independently verifies its lack of activity. Such use relies on the absence of activity rather than a proven comparator profile.

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